silane CAS No. 31469-19-9](/img/structure/B14696848.png)
[(1-Methoxy-2,2-diphenylethenyl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-2,2-diphenylethenyl)oxysilane is an organosilicon compound with the molecular formula C18H22O2Si. This compound is characterized by the presence of a silane group bonded to a methoxy-substituted diphenylethenyl moiety. It is used in various chemical applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2,2-diphenylethenyl)oxysilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor, such as (1-methoxy-2,2-diphenylethenyl) alcohol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silane bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxy-2,2-diphenylethenyl)oxysilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxy-2,2-diphenylethenyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, silane hydrides, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-2,2-diphenylethenyl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, coatings, and adhesives due to its unique properties.
Wirkmechanismus
The mechanism by which (1-Methoxy-2,2-diphenylethenyl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methoxy-2,2-diphenylethenyl)oxysilane
- (1-Methoxy-2,2-diphenylethenyl)oxysilane
- (1-Methoxy-2,2-diphenylethenyl)oxyphenylsilane
Uniqueness
(1-Methoxy-2,2-diphenylethenyl)oxysilane is unique due to its specific combination of a methoxy-substituted diphenylethenyl moiety and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
31469-19-9 |
|---|---|
Molekularformel |
C18H22O2Si |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
(1-methoxy-2,2-diphenylethenoxy)-trimethylsilane |
InChI |
InChI=1S/C18H22O2Si/c1-19-18(20-21(2,3)4)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
KXHJRUHLJRMSSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


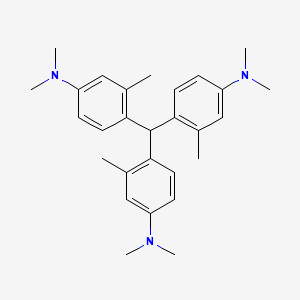
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
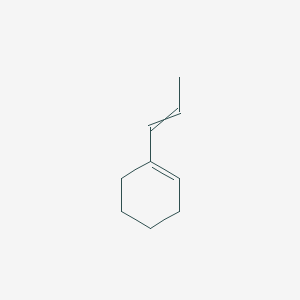
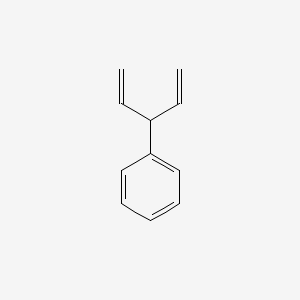
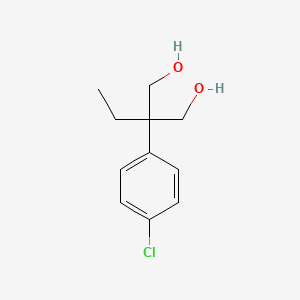
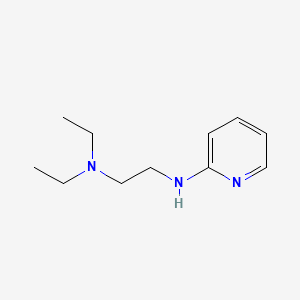
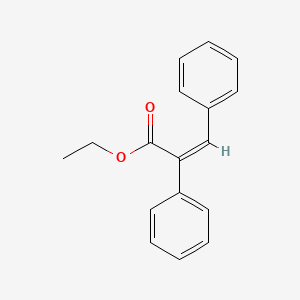
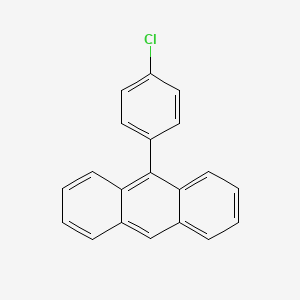
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)

